

An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propanoate

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Compound of Interest

Compound Name: Ethyl 3-(4-chlorophenyl)propanoate

Cat. No.: B1589072

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Abstract

This technical guide provides a comprehensive overview of **Ethyl 3-(4-chlorophenyl)propanoate**, a substituted aromatic carboxylic acid ester. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels from structurally related compounds, suggesting avenues for future research in drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

The subject of this guide is **Ethyl 3-(4-chlorophenyl)propanoate**. Its unequivocal identification is paramount for any scientific investigation.

IUPAC Name: **ethyl 3-(4-chlorophenyl)propanoate**^[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties for **Ethyl 3-(4-chlorophenyl)propanoate** is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.

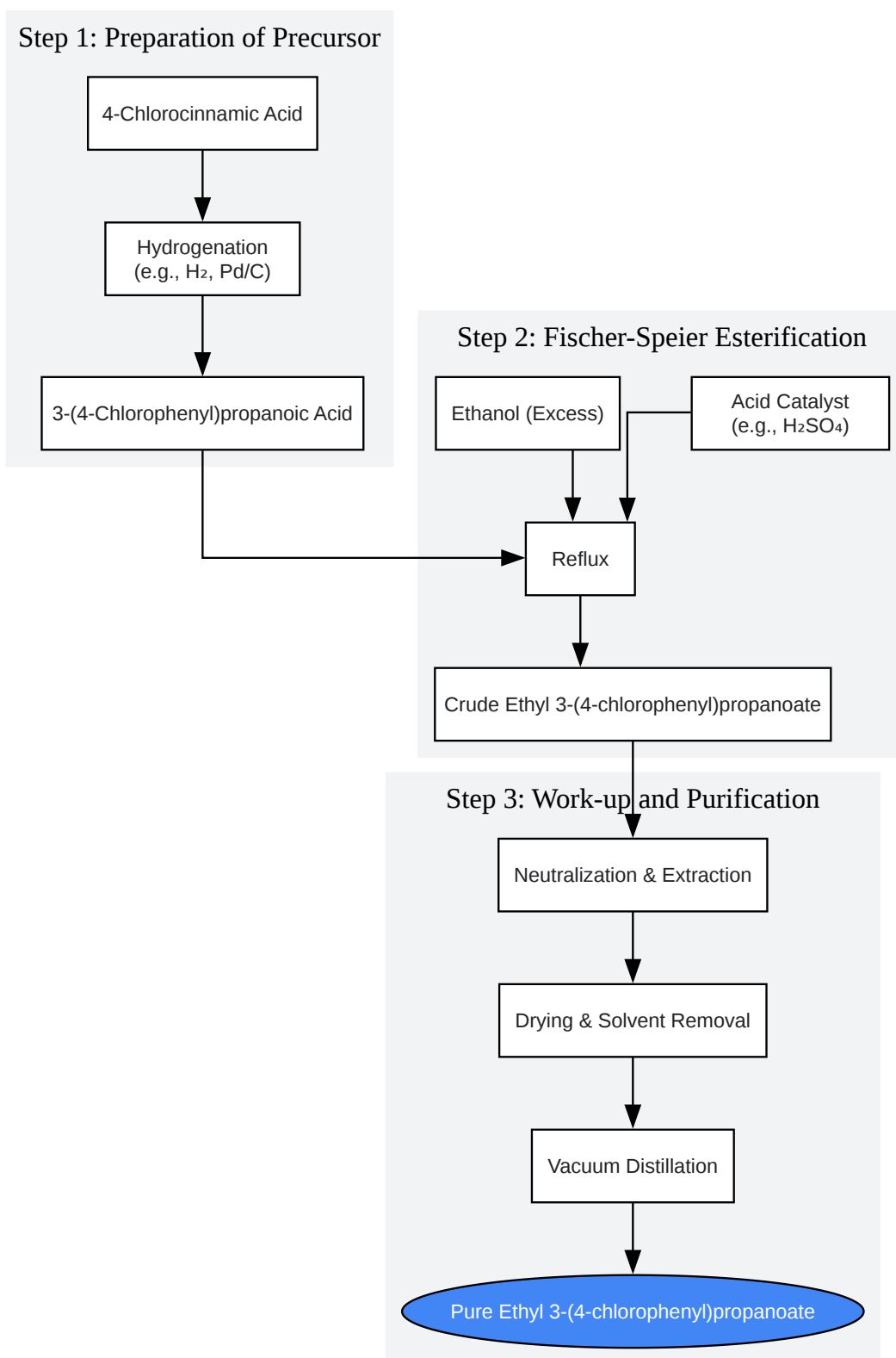
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ ClO ₂	PubChem[1]
Molecular Weight	212.67 g/mol	PubChem[1]
CAS Number	7116-36-1	PubChem[1]
Appearance	Liquid	MedChemExpress[2]
Boiling Point	158-159 °C at 15 mmHg	MedChemExpress[3]
XLogP3	3.4	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	212.0604073 Da	PubChem[1]
Topological Polar Surface Area	26.3 Å ²	PubChem[1]

Synthesis of Ethyl 3-(4-chlorophenyl)propanoate

The synthesis of **Ethyl 3-(4-chlorophenyl)propanoate** can be effectively achieved via a Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid, with ethanol in the presence of an acid catalyst.

Synthesis Workflow

The logical workflow for the synthesis is depicted below.



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A flowchart illustrating the synthesis of **Ethyl 3-(4-chlorophenyl)propanoate**.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for similar esterifications.

Materials:

- 3-(4-chlorophenyl)propanoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of anhydrous ethanol.
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- **Reaction Execution:** Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:**
 - After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
 - Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude **Ethyl 3-(4-chlorophenyl)propanoate** by vacuum distillation to yield the pure ester.

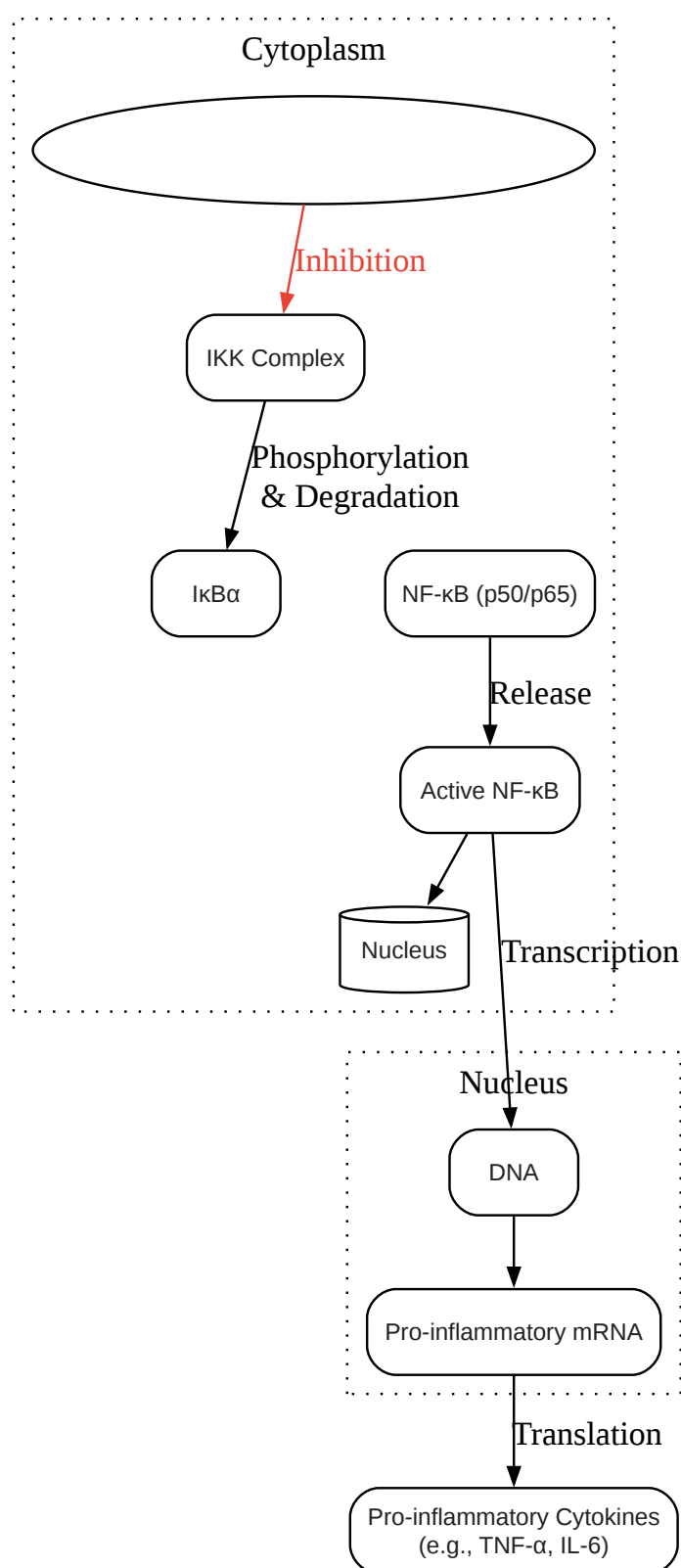
Potential Biological Activities and Signaling Pathways

While specific biological data for **Ethyl 3-(4-chlorophenyl)propanoate** is limited in public literature, its structural similarity to other 3-phenylpropanoic acid derivatives allows for the formulation of hypotheses regarding its potential mechanisms of action.

Postulated Anti-inflammatory Activity

Structurally related compounds have demonstrated anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

The hypothesized inhibitory action on the NF- κ B pathway is illustrated below.



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References

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